Chain Length & Molecular Weight Comparison
m-PEG11-amine provides an intermediate spacer length of 11 ethylene glycol units (MW = 515.64) compared to the shorter m-PEG10-amine (10 units, MW ~471.6) and the longer m-PEG12-amine (12 units, MW = 559.69). In a recent Retro-2-based PROTAC SAR study, altering PEG linker length by just a few units switched GSPT1 degradation from inactive to >90% target knockdown, demonstrating that the 11-unit spacer is not functionally interchangeable with adjacent homologs [1]. The discrete molecular weight ensures consistent DAR and stoichiometry in ADC construction, in contrast to polydisperse mPEG-amine (MW 750–2000 average) which produces a distribution of conjugate species .
| Evidence Dimension | PEG repeat units and molecular weight vs. nearest homologs |
|---|---|
| Target Compound Data | 11 units; MW = 515.64 Da |
| Comparator Or Baseline | m-PEG10-amine: 10 units, MW ~471.6 Da; m-PEG12-amine: 12 units, MW = 559.69 Da |
| Quantified Difference | +1 unit / +44 Da vs. m-PEG10; −1 unit / −44 Da vs. m-PEG12 |
| Conditions | Calculated from molecular formulas (C23H49NO11 vs. C21H45NO10 and C25H53NO12) [2] |
Why This Matters
Procurement of the incorrect PEGn length (e.g., m-PEG10 or m-PEG12 instead of m-PEG11) will alter PROTAC ternary complex geometry and may abolish target degradation, as directly shown by PEG-length-dependent GSPT1 degradation in published SAR [1].
- [1] Michon E, Curpanen C, Pessey O, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;307:118645. View Source
- [2] PubChem: m-PEG10-amine (CID 77078254), m-PEG11-amine (CID 77078255), m-PEG12-amine (CID 77078256). View Source
